An In-depth Technical Guide to CLA 9c,11t Ethyl Ester for Researchers
An In-depth Technical Guide to CLA 9c,11t Ethyl Ester for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Conjugated Linoleic Acid (CLA) 9c,11t ethyl ester, a biologically active fatty acid derivative of significant interest in various research fields. This document details its chemical properties, synthesis, analytical methods, and, most notably, its anti-inflammatory mechanism of action mediated by Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Chemical and Physical Properties
CLA 9c,11t ethyl ester, systematically named ethyl (9Z,11E)-9,11-octadecadienoate, is the ethyl ester form of the 9-cis, 11-trans isomer of conjugated linoleic acid. The esterification of the carboxylic acid group enhances its stability and lipophilicity, which can influence its absorption and metabolic fate.
| Property | Value | Reference |
| Chemical Formula | C20H36O2 | [1] |
| Molecular Weight | 308.5 g/mol | [1] |
| CAS Number | 330214-86-3 | [1] |
| Appearance | Liquid | [1] |
| IUPAC Name | ethyl (9Z,11E)-9,11-octadecadienoate | [1] |
| Synonyms | Ethyl (9Z,11E)-9,11-octadecadienoate | [1] |
Synthesis and Preparation
The synthesis of CLA 9c,11t ethyl ester typically involves the isomerization of linoleic acid followed by esterification.
Experimental Protocol: Synthesis of CLA Ethyl Ester from Linoleic Acid
This protocol describes a general method for the synthesis of conjugated linoleic acid ethyl esters from linoleic acid, which can be adapted from various sources.[2][3][4][5]
Materials:
-
Linoleic acid-rich oil (e.g., safflower oil, sunflower oil)
-
Propylene (B89431) glycol (solvent)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (catalyst)
-
Ethanol (B145695) (absolute)
-
Hydrochloric acid (HCl) or Phosphoric acid (H3PO4) (for neutralization)
-
Hexane (B92381) (for extraction)
-
Sodium sulfate (B86663) (anhydrous, for drying)
-
Nitrogen gas
Procedure:
-
Isomerization of Linoleic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the linoleic acid-rich oil in propylene glycol.
-
Add the alkaline catalyst (KOH or NaOH). The concentration of the catalyst and the reaction temperature are critical parameters to optimize for maximizing the yield of the desired 9c,11t isomer.
-
Heat the mixture under a nitrogen atmosphere with constant stirring. Reaction temperatures can range from 100°C to 180°C, and reaction times can vary from 1 to 4 hours.[2][5]
-
Monitor the reaction progress using techniques like gas chromatography (GC) to determine the optimal reaction time.
-
After the reaction, cool the mixture to room temperature.
-
-
Neutralization and Extraction of CLA:
-
Neutralize the reaction mixture by adding an acid (e.g., HCl or H3PO4) until the pH is acidic (around pH 3-4).[4][5]
-
Transfer the mixture to a separatory funnel and extract the lipid fraction containing CLA using hexane.
-
Wash the hexane layer with distilled water to remove any remaining salts and impurities.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Remove the hexane under reduced pressure using a rotary evaporator to obtain the concentrated CLA.
-
-
Esterification to CLA Ethyl Ester:
-
Dissolve the obtained CLA in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or by bubbling dry HCl gas through the solution.
-
Reflux the mixture for 1-2 hours to drive the esterification reaction to completion.
-
After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the CLA ethyl ester with hexane, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.
-
-
Purification:
-
The resulting CLA ethyl ester can be further purified using techniques like column chromatography on silica (B1680970) gel to separate the desired isomer from other fatty acid esters and isomers.
-
Analytical Methods for Quantification
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of CLA 9c,11t ethyl ester in biological matrices.
Experimental Protocol: Quantification of CLA Ethyl Ester in Plasma by GC-MS
This protocol outlines a general procedure for the extraction and analysis of fatty acid ethyl esters from plasma.[6][7][8][9][10]
Materials:
-
Plasma sample
-
Internal standard (e.g., ethyl heptadecanoate)
-
Acetone (B3395972) (cold)
-
Hexane
-
Methanol
-
Solid-phase extraction (SPE) cartridges (e.g., aminopropyl silica)
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation and Extraction:
-
To a known volume of plasma, add a known amount of the internal standard.
-
Precipitate the plasma proteins by adding cold acetone and vortexing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction of the lipids from the supernatant using hexane.
-
Evaporate the hexane layer to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Isolation of Ethyl Esters:
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).
-
Condition an aminopropyl SPE cartridge with hexane.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering lipids.
-
Elute the fatty acid ethyl esters with a more polar solvent mixture (e.g., hexane:diethyl ether).
-
Evaporate the eluate to dryness under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the final dried sample in a suitable solvent for GC injection (e.g., hexane).
-
Inject an aliquot of the sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C) to separate the different fatty acid ethyl esters.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions characteristic of CLA ethyl ester and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of CLA 9c,11t ethyl ester and the internal standard.
-
Determine the concentration of CLA 9c,11t ethyl ester in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Biological Activity and Mechanism of Action: Anti-inflammatory Effects
The primary biological activity of interest for CLA 9c,11t is its anti-inflammatory effect. While much of the research has been conducted on the free fatty acid, the ethyl ester is expected to exhibit similar activity following in vivo hydrolysis. The anti-inflammatory actions of 9c,11t-CLA are largely mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[11][12]
PPARγ Signaling Pathway in Macrophages
Description of the Signaling Pathway:
-
Entry and Hydrolysis: CLA 9c,11t ethyl ester, being lipophilic, can readily cross the cell membrane. Inside the cell, it is hydrolyzed by esterases to release the active free fatty acid, 9c,11t-CLA.
-
PPARγ Activation: 9c,11t-CLA acts as a ligand for PPARγ, a nuclear receptor. Upon binding, PPARγ undergoes a conformational change.
-
Heterodimerization and DNA Binding: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Transcriptional Regulation:
-
Transactivation: The PPARγ/RXR complex bound to PPREs recruits co-activator proteins, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The activated PPARγ can also interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). It can inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]
-
Quantitative Data on Anti-inflammatory Effects
| Parameter | Cell Line | Treatment | Effect | Concentration | Reference |
| IL-6 Secretion | Bovine Mammary Epithelial Cells | 9c,11t-CLA | Inhibition of E. coli-induced IL-6 secretion | 50 µM | [13] |
| TNF-α Secretion | Bovine Mammary Epithelial Cells | 9c,11t-CLA | Inhibition of E. coli-induced TNF-α secretion | 50 µM | [13] |
| IL-6 Secretion | Human Endothelial Cells (EA.hy926) | 9c,11t-CLA | Decreased basal IL-6 secretion | 1 µM | [14] |
| IL-8 Secretion | Human Endothelial Cells (EA.hy926) | 9c,11t-CLA | Decreased basal IL-8 secretion | 1 µM | [14] |
| Pro-inflammatory Cytokine Expression | RAW264.7 Macrophages | CLA isomers | Decreased IFN-γ-induced TNF-α, IL-1β, and IL-6 expression | Not specified | [12] |
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol provides a general framework for assessing the anti-inflammatory effects of fatty acid esters in a macrophage cell line.[2][15]
Cell Line: RAW 264.7 or THP-1 (differentiated into macrophages).
Materials:
-
Macrophage cell line
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
CLA 9c,11t ethyl ester (dissolved in a suitable vehicle like ethanol or DMSO)
-
Lipopolysaccharide (LPS) from E. coli (as an inflammatory stimulus)
-
Reagents for quantifying cytokines (e.g., ELISA kits for TNF-α and IL-6)
-
Reagents for assessing cell viability (e.g., MTT or WST-1 assay)
Procedure:
-
Cell Culture and Seeding:
-
Culture the macrophage cells according to standard protocols.
-
Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of CLA 9c,11t ethyl ester (and a vehicle control) for a specified period (e.g., 24 hours).
-
After the pre-treatment period, stimulate the cells with LPS (e.g., 1 µg/mL) for a defined duration (e.g., 6-24 hours) to induce an inflammatory response. Include a non-stimulated control group.
-
-
Sample Collection:
-
After the stimulation period, collect the cell culture supernatant for cytokine analysis.
-
The cells can be harvested for analysis of gene expression (e.g., by RT-qPCR) or for cell viability assessment.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the effect of CLA 9c,11t ethyl ester on cytokine production by comparing the levels in the treated groups to the LPS-stimulated control group.
-
If a dose-response is observed, an IC50 value (the concentration that inhibits the inflammatory response by 50%) can be calculated.
-
Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity.
-
Experimental Protocol: PPARγ Activation Luciferase Reporter Assay
This assay is used to determine if a compound can activate the PPARγ receptor.[3][16][17][18][19]
Cell Line: A suitable host cell line (e.g., HEK293T, COS-7) that does not endogenously express high levels of PPARγ.
Materials:
-
Host cell line
-
Expression vector for human or mouse PPARγ
-
Luciferase reporter vector containing PPREs upstream of the luciferase gene
-
A co-reporter vector (e.g., expressing Renilla luciferase) for normalization of transfection efficiency
-
Transfection reagent
-
CLA 9c,11t ethyl ester
-
A known PPARγ agonist (e.g., rosiglitazone) as a positive control
-
Luciferase assay reagent
Procedure:
-
Cell Seeding and Transfection:
-
Seed the host cells in multi-well plates.
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the co-reporter vector using a suitable transfection reagent.
-
-
Treatment:
-
After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of CLA 9c,11t ethyl ester, the positive control (rosiglitazone), and a vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After the treatment period (e.g., 24 hours), lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Measure the firefly luciferase activity (from the PPRE reporter) and the Renilla luciferase activity (from the co-reporter) in the cell lysates using a luminometer and the appropriate luciferase assay reagents.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
-
If a dose-response is observed, an EC50 value (the concentration that produces 50% of the maximal response) can be determined.
-
Conclusion
CLA 9c,11t ethyl ester is a promising bioactive compound with well-documented anti-inflammatory properties, primarily mediated through the activation of the nuclear receptor PPARγ. This technical guide provides researchers with the foundational knowledge and detailed experimental protocols necessary to investigate its synthesis, quantification, and biological activity. Further research is warranted to fully elucidate the therapeutic potential of this compound in inflammatory and metabolic diseases.
References
- 1. Frontiers | Anti-neuroinflammatory effects of conjugated linoleic acid isomers, c9,t11 and t10,c12, on activated BV-2 microglial cells [frontiersin.org]
- 2. Effect of different concentrations of omega-3 fatty acids on stimulated THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Fatty acids modulate cytokine and chemokine secretion of stimulated human whole blood cultures in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PPAR gamma and delta by conjugated linoleic acid mediates protection from experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schebb-web.de [schebb-web.de]
- 7. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Automated sample preparation and fast GC–MS determination of fatty acids in blood samples and dietary supplements: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Cis-9,trans-11-conjugated linoleic acid inhibits allergic sensitization and airway inflammation via a PPARgamma-related mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugated linoleic acid decreases production of pro-inflammatory products in macrophages: evidence for a PPAR gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
- 14. Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.uob.edu.ly [journals.uob.edu.ly]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Luciferase Assay System Protocol [promega.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
